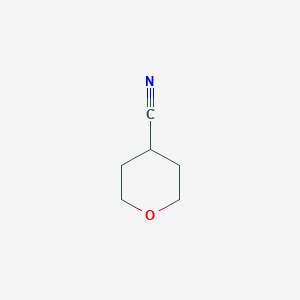

4-Cyanotetrahydro-4H-pyran

Descripción general

Descripción

4-Cyanotetrahydro-4H-pyran is an organic compound with the molecular formula C6H9NO. It is characterized by a six-membered ring containing one oxygen atom and a nitrile group attached to the fourth carbon. This compound is a derivative of tetrahydropyran and is known for its applications in various fields of scientific research and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

4-Cyanotetrahydro-4H-pyran is typically synthesized by reacting tetrahydropyran with sodium cyanide under basic conditions. The reaction is carried out at an appropriate temperature to ensure the formation of the desired product . Another method involves the reaction of tetrahydro-4H-pyran-4-one with toluenesulfonylmethyl cyanide in the presence of potassium t-butoxide .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through distillation or recrystallization.

Análisis De Reacciones Químicas

Types of Reactions

4-Cyanotetrahydro-4H-pyran undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to an amine.

Substitution: The nitrile group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Reagents like Grignard reagents or organolithium compounds can be employed for substitution reactions.

Major Products Formed

Oxidation: Oxidized derivatives of this compound.

Reduction: Amino derivatives of the compound.

Substitution: Various substituted tetrahydropyran derivatives.

Aplicaciones Científicas De Investigación

Antitumor Activity

Recent studies have highlighted the antitumor properties of 4-cyanotetrahydro-4H-pyran derivatives. For instance, certain derivatives were evaluated against HCT-116 colorectal cancer cells, demonstrating significant cytotoxic effects. Compounds such as 4g and 4j exhibited lower IC50 values than standard antibiotics like ampicillin, indicating their potential as therapeutic agents in cancer treatment .

Table 1: Antitumor Activity of this compound Derivatives

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| 4g | 75.1 | CDK2 inhibition |

| 4j | 85.88 | Apoptosis induction |

Antibacterial Properties

The antibacterial efficacy of these derivatives has also been documented. Compounds such as 4g and 4j showed strong activity against various Gram-positive bacteria, with effective concentrations comparable to known antibiotics . This positions these compounds as promising candidates for developing new antibacterial agents.

Antioxidant Activity

In addition to their antibacterial and antitumor properties, some derivatives of this compound have demonstrated antioxidant capabilities. For example, the DPPH scavenging assay indicated that compounds like 4g and 4j possess strong reducing power, making them suitable for applications in oxidative stress-related conditions .

DNA Binding Studies

Research has shown that derivatives of 4H-pyran can interact with DNA, acting as minor groove binders. This interaction is significant for designing new drugs that target genetic material within cells. The binding constants for these interactions range from to , indicating a strong affinity for DNA .

Optical Properties

The optical properties of this compound have been explored in various polymer matrices, such as poly(N-vinylcarbazole). These studies focus on the amplified spontaneous emission properties that can be harnessed for photonic applications .

Case Study 1: Development of Anticancer Agents

A study investigated the synthesis of several new derivatives of this compound and their evaluation against HCT-116 cells. The results indicated that specific modifications to the pyran ring significantly enhanced cytotoxicity and selectivity towards cancer cells while minimizing effects on normal cells .

Case Study 2: DNA Interaction Analysis

Another research focused on the interaction of synthesized pyran derivatives with calf thymus DNA (ctDNA). The study utilized fluorescence quenching techniques to assess binding affinities and modes of interaction, revealing that these compounds could serve as potential leads in designing novel anticancer therapeutics targeting DNA .

Mecanismo De Acción

The mechanism of action of 4-Cyanotetrahydro-4H-pyran involves its interaction with specific molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the tetrahydropyran ring provides structural stability. These interactions can influence various biochemical pathways, making the compound valuable in research and development .

Comparación Con Compuestos Similares

Similar Compounds

Tetrahydropyran: A parent compound without the nitrile group.

4-Hydroxy-4H-pyran: Contains a hydroxyl group instead of a nitrile group.

4-Aminotetrahydropyran: Contains an amino group instead of a nitrile group.

Uniqueness

The combination of the tetrahydropyran ring and the nitrile group makes it a versatile compound in synthetic chemistry and various research fields .

Actividad Biológica

4-Cyanotetrahydro-4H-pyran is a compound belonging to the pyran family, which has garnered attention due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

This compound has a molecular formula of C₇H₉N and a molecular weight of approximately 123.15 g/mol. Its structure includes a six-membered ring with a cyano group that enhances its reactivity and biological potential.

The biological activity of this compound is primarily attributed to its role as a precursor in the synthesis of various bioactive compounds, particularly those targeting inflammatory pathways. It has been shown to inhibit IRAK4 (Interleukin-1 receptor-associated kinase 4), which is crucial in modulating immune responses and inflammation.

Target Pathways

- IRAK4 Inhibition : The compound inhibits IRAK4's kinase activity, impacting downstream signaling pathways such as NF-κB and MAPK, which are vital for immune response regulation.

- Cellular Interactions : It interacts with various enzymes, influencing cellular processes and potentially leading to altered cell proliferation and apoptosis in cancer cells.

Biological Activity

Recent studies have highlighted several biological activities associated with this compound derivatives:

- Antibacterial Activity : Derivatives of 4H-pyran have shown significant antibacterial properties against various Gram-positive bacteria, outperforming traditional antibiotics like ampicillin .

- Antioxidant Properties : Certain derivatives exhibit strong DPPH scavenging activities, indicating their potential as antioxidant agents .

- Anticancer Effects : Compounds derived from this scaffold have demonstrated cytotoxicity against human colorectal cancer cells (HCT-116), inhibiting cell proliferation through CDK2 inhibition and inducing apoptosis via caspase activation .

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

A recent study investigated the effects of this compound derivatives on HCT-116 cells. The compounds were found to significantly reduce cell viability, with IC50 values ranging from 75.1 to 85.88 µM. Molecular docking simulations suggested that these compounds bind effectively to CDK2, inhibiting its activity and downregulating its expression levels .

Propiedades

IUPAC Name |

oxane-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO/c7-5-6-1-3-8-4-2-6/h6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLZJFTOYCVIYLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30473405 | |

| Record name | 4-Cyanotetrahydro-4H-pyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30473405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4295-99-2 | |

| Record name | Tetrahydro-2H-pyran-4-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4295-99-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Cyanotetrahydro-4H-pyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30473405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.